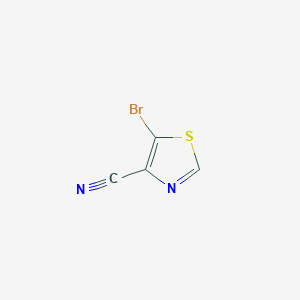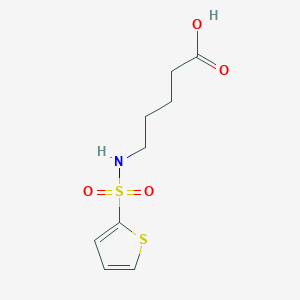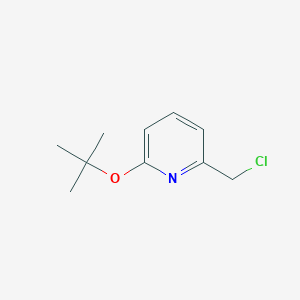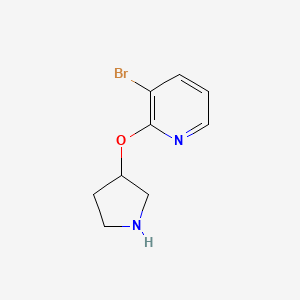
5-溴噻唑-4-腈
描述
5-Bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4HBrN2S . It is also known as 4-bromo-1,3-thiazole-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of 5-Bromothiazole-4-carbonitrile consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms, substituted with a bromine atom and a carbonitrile group .Physical And Chemical Properties Analysis
5-Bromothiazole-4-carbonitrile is a solid or liquid at room temperature . It has a molecular weight of 189.04 .科学研究应用
有机合成
5-溴噻唑-4-腈: 是一种在有机合成中具有重要价值的结构单元。它可以用来构建各种杂环化合物,这些化合物广泛存在于许多药物和农用化学品中。 分子中的溴原子是一个很好的离去基团,可以促进亲核取代反应,从而可以生成多种衍生物 .
药物研究
该化合物已被确定为具有潜在药理活性的分子合成中的前体。例如,噻唑衍生物以其抗菌和抗病毒特性而闻名。 5-溴噻唑-4-腈中的氰基可以进一步修饰,以创造可能作为阿尔茨海默病、慢性疼痛、癌症和亨廷顿舞蹈症等疾病候选药物的化合物 .
农用化学品开发
噻唑,包括那些源自 5-溴噻唑-4-腈的噻唑,在新型农用化学品的开发中很重要。它们可以用来制造杀菌剂、除草剂和杀虫剂。 噻唑核心提供的结构多样性允许开发针对各种农业害虫具有特定作用机制的化合物 .
材料科学
在材料科学中,5-溴噻唑-4-腈可以促进具有独特性能的新型材料的开发。 其衍生物可用作合成染料、聚合物和其他需要特定电子或光学特性的功能材料的中间体 .
抗真菌剂
可以从 5-溴噻唑-4-腈合成得到的异噻唑衍生物已显示出抗真菌活性。 这些化合物可以针对治疗人类真菌感染或保护作物免受农业真菌病害而进行优化 .
免疫调节
已发现一些噻唑衍生物具有免疫调节特性。 因此,5-溴噻唑-4-腈可以作为合成免疫抑制剂或其他调节免疫系统用于治疗目的的药物的起点 .
安全和危害
作用机制
生化分析
Biochemical Properties
5-Bromothiazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes . The interaction with PDE5 involves the regulation of enzyme activity, either enhancing or inhibiting its function, which can have implications for cellular signaling pathways. Additionally, 5-Bromothiazole-4-carbonitrile has been found to inhibit COX enzymes, which are involved in the inflammatory response . These interactions highlight the compound’s potential as a therapeutic agent in conditions related to inflammation and cellular signaling.
Cellular Effects
The effects of 5-Bromothiazole-4-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromothiazole-4-carbonitrile has been observed to affect the expression of genes involved in inflammatory responses and cellular proliferation . By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators, thereby impacting cell signaling pathways associated with inflammation. Furthermore, the compound’s interaction with PDE5 can influence cyclic guanosine monophosphate (cGMP) levels, affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Bromothiazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PDE5 and COX, leading to either inhibition or activation of these enzymes . In the case of PDE5, 5-Bromothiazole-4-carbonitrile can enhance or inhibit the enzyme’s activity, thereby modulating cGMP levels and influencing cellular signaling pathways . For COX enzymes, the compound acts as an inhibitor, reducing the production of prostaglandins and other inflammatory mediators . These molecular interactions underscore the compound’s potential as a modulator of enzyme activity and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromothiazole-4-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation . In in vitro and in vivo studies, the long-term effects of 5-Bromothiazole-4-carbonitrile on cellular function have been observed, with sustained inhibition of COX enzymes and modulation of PDE5 activity . These findings highlight the importance of maintaining optimal storage conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 5-Bromothiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX enzymes and modulate PDE5 activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects underscore the importance of careful dosage optimization in therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights into its potential as a therapeutic agent.
Metabolic Pathways
5-Bromothiazole-4-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing primarily in the liver, where it is converted into various metabolites . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 5-Bromothiazole-4-carbonitrile, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic fate in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromothiazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 5-Bromothiazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular uptake and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Bromothiazole-4-carbonitrile is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 5-Bromothiazole-4-carbonitrile can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals . These localization patterns are essential for the compound’s activity and function, as they determine its accessibility to target biomolecules and its overall efficacy.
属性
IUPAC Name |
5-bromo-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQOPDVAYADPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306029 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257072-06-2 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)





![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)